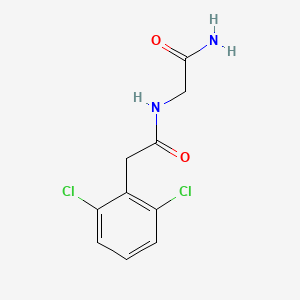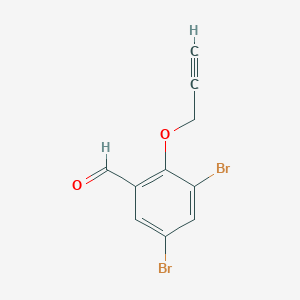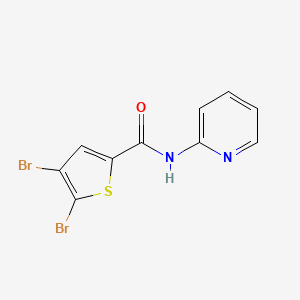
4,5-dibromo-N-(pyridin-2-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dibromo-N-(pyridin-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring substituted with bromine atoms at positions 4 and 5, and a carboxamide group attached to a pyridine ring at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4,5-dibromothiophene-2-carboxylic acid with pyridin-2-amine in the presence of a coupling agent such as titanium tetrachloride (TiCl4) to form the desired carboxamide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by amide formation under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,5-dibromo-N-(pyridin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or heteroaryl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate (K2CO3) are typically used under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be formed.
Coupling Products:
Aplicaciones Científicas De Investigación
4,5-dibromo-N-(pyridin-2-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Chemical Biology: It is employed in the study of enzyme inhibitors and molecular probes for biological systems.
Mecanismo De Acción
The mechanism of action of 4,5-dibromo-N-(pyridin-2-yl)thiophene-2-carboxamide depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Electronic Properties: In material science, its electronic properties are utilized in the design of organic semiconductors, where it facilitates charge transport and light emission.
Comparación Con Compuestos Similares
Similar Compounds
4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of thiophene.
Thieno[3,2-d]pyrimidine Derivatives: These compounds share the thiophene core but have different substituents and biological activities.
Uniqueness
4,5-dibromo-N-(pyridin-2-yl)thiophene-2-carboxamide is unique due to its combination of bromine substitution and the pyridine carboxamide group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological and material applications .
Propiedades
Fórmula molecular |
C10H6Br2N2OS |
|---|---|
Peso molecular |
362.04 g/mol |
Nombre IUPAC |
4,5-dibromo-N-pyridin-2-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C10H6Br2N2OS/c11-6-5-7(16-9(6)12)10(15)14-8-3-1-2-4-13-8/h1-5H,(H,13,14,15) |
Clave InChI |
DRJGQOUUMHWCFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)NC(=O)C2=CC(=C(S2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14907786.png)
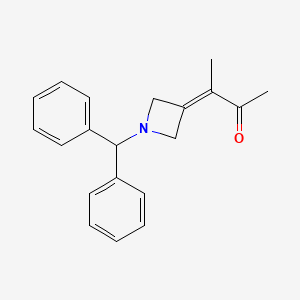
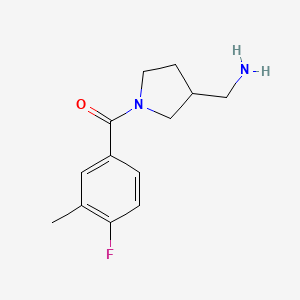
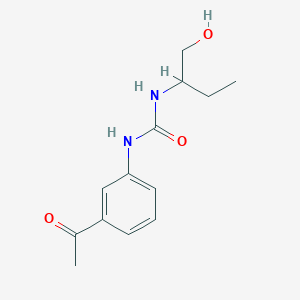
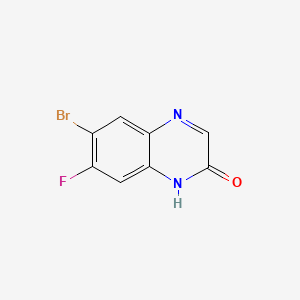
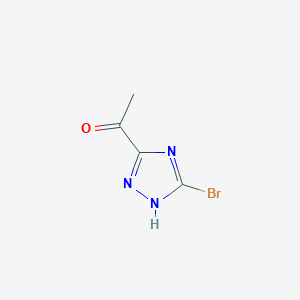
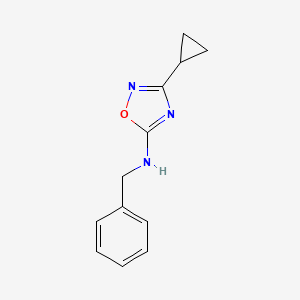

![1-[(4-methylphenyl)sulfonyl]-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14907823.png)
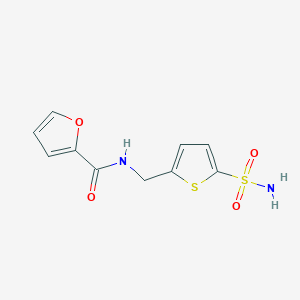
![N-[(2,5-dimethylphenoxy)acetyl]-beta-alanine](/img/structure/B14907855.png)
